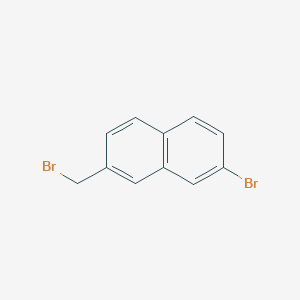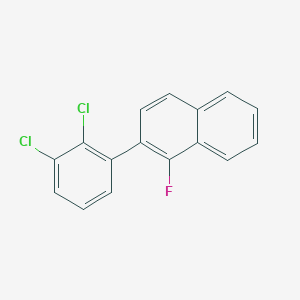![molecular formula C16H20ClNSi B11834683 N-Benzyl-1-[(3-chlorophenyl)(dimethyl)silyl]methanamine CAS No. 61222-43-3](/img/structure/B11834683.png)
N-Benzyl-1-[(3-chlorophenyl)(dimethyl)silyl]methanamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-Benzyl-1-((3-chlorophenyl)dimethylsilyl)methanamine is a compound that belongs to the class of organosilicon compounds It features a benzyl group attached to a methanamine backbone, which is further substituted with a 3-chlorophenyl and dimethylsilyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-Benzyl-1-((3-chlorophenyl)dimethylsilyl)methanamine typically involves the reaction of benzylamine with 3-chlorophenyl(dimethyl)silyl chloride under controlled conditions. The reaction is usually carried out in an inert atmosphere, such as nitrogen or argon, to prevent any unwanted side reactions. The reaction mixture is often stirred at room temperature or slightly elevated temperatures to ensure complete conversion of the reactants to the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as distillation or recrystallization are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
N-Benzyl-1-((3-chlorophenyl)dimethylsilyl)methanamine can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the chlorophenyl group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Nucleophiles such as amines, thiols, and halides.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding alcohols or ketones, while reduction may produce amines or hydrocarbons.
Scientific Research Applications
N-Benzyl-1-((3-chlorophenyl)dimethylsilyl)methanamine has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex organosilicon compounds.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of advanced materials and coatings due to its unique structural properties.
Mechanism of Action
The mechanism of action of N-Benzyl-1-((3-chlorophenyl)dimethylsilyl)methanamine involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- N-Benzyl-1-(2,3-dichlorophenyl)methanamine
- N-Benzyl-1-(3-chlorophenyl)methanamine hydrochloride
- N-Benzyl-4-(3-chlorophenyl)-1H-pyrazol-3-yl-1H-pyrrole-2-carboxamide
Uniqueness
N-Benzyl-1-((3-chlorophenyl)dimethylsilyl)methanamine is unique due to the presence of the dimethylsilyl group, which imparts distinct chemical and physical properties. This structural feature can influence the compound’s reactivity, stability, and interactions with other molecules, making it a valuable compound for various research and industrial applications.
Properties
CAS No. |
61222-43-3 |
|---|---|
Molecular Formula |
C16H20ClNSi |
Molecular Weight |
289.87 g/mol |
IUPAC Name |
N-[[(3-chlorophenyl)-dimethylsilyl]methyl]-1-phenylmethanamine |
InChI |
InChI=1S/C16H20ClNSi/c1-19(2,16-10-6-9-15(17)11-16)13-18-12-14-7-4-3-5-8-14/h3-11,18H,12-13H2,1-2H3 |
InChI Key |
LJHPDPJAADFQHU-UHFFFAOYSA-N |
Canonical SMILES |
C[Si](C)(CNCC1=CC=CC=C1)C2=CC(=CC=C2)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![2-(1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl)cyclohexanone](/img/structure/B11834614.png)
![Propan-2-yl [methyl(diphenyl)silyl]acetate](/img/structure/B11834621.png)
![11-Cyclohexyl-n-(n,n-dimethylsulfamoyl)-6-ethoxy-8-methoxy-6h-isoindolo[2,1-a]indole-3-carboxamide](/img/structure/B11834628.png)
![Methyl 2-(4-{[(tert-butoxy)carbonyl]amino}bicyclo[2.2.2]octan-1-yl)acetate](/img/structure/B11834629.png)
![(E)-8-(4-(2-butoxyethoxy)phenyl)-1-isobutyl-N-(4-(((1-propyl-1H-imidazol-5-yl)methyl)thio)phenyl)-1,2,3,4-tetrahydrobenzo[b]azocine-5-carboxamide](/img/structure/B11834630.png)


![2-(2-Chloro-5-fluorophenyl)imidazo[1,2-A]pyridine-3-carboxylic acid](/img/structure/B11834646.png)

![(S)-tert-butyl 3-(2-tert-butyl-6-chlorobenzo[d]oxazol-7-ylsulfonyl)piperidine-1-carboxylate](/img/structure/B11834655.png)
![2-(((3-methyl-4-(2,2,2-trifluoroethoxy)-1,4-dihydropyridin-2-yl)methyl)sulfinyl)-1H-benzo[d]imidazole](/img/structure/B11834660.png)

